molecular formula C12H16O2 B8487583 3-Methyl-4-(benzyloxy)butanal

3-Methyl-4-(benzyloxy)butanal

Cat. No.: B8487583
M. Wt: 192.25 g/mol
InChI Key: NCJNVNMUNXTXRP-UHFFFAOYSA-N
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Description

3-Methyl-4-(benzyloxy)butanal (CAS: Not explicitly listed in evidence) is an aldehyde derivative featuring a methyl group at the C3 position and a benzyloxy substituent at the C4 position of a butanal backbone. Its reactivity stems from the aldehyde group, which can undergo nucleophilic additions, reductions, or condensations, while the benzyloxy group provides steric and electronic modulation .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-methyl-4-phenylmethoxybutanal

InChI

InChI=1S/C12H16O2/c1-11(7-8-13)9-14-10-12-5-3-2-4-6-12/h2-6,8,11H,7,9-10H2,1H3

InChI Key

NCJNVNMUNXTXRP-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)COCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

(R)-3-((4-Methoxybenzyl)oxy)butanal (Compound 6)

  • Structure : Differs by replacing the benzyloxy group with a 4-methoxybenzyloxy group.
  • Synthesis : Prepared via sequential protection/deprotection steps using reagents like NaHCO₃ and n-BuLi in dichloromethane, achieving an 80–94% yield .
  • Key Properties :
    • Higher polarity due to the methoxy group, influencing solubility in polar solvents.
    • Stereochemical control (R-configuration) achieved through chiral auxiliaries.
    • NMR Distinct ¹H NMR shifts at δ 9.70 (aldehyde proton) and δ 4.40–4.60 (benzyloxy protons) .

4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095)

  • Structure: Features a phenolic backbone with dual benzyloxy groups.
  • Synthesis : Synthesized via acid-catalyzed esterification (H₂SO₄ in MeOH) followed by reduction.
  • Key Differences :
    • Lacks the aldehyde functionality, reducing electrophilicity.
    • Higher molecular weight (C₂₃H₂₄O₃) compared to this compound (C₁₂H₁₆O₂) .

Derivatives with Heterocyclic Modifications

Methyl 1-Aryl-5-methyl-2-phenyl-1H-imidazole-4-carboxylates (Compound 5)

  • Structure : Incorporates an imidazole ring instead of the aldehyde group.
  • Synthesis : Prepared via PPA (polyphosphoric acid)-mediated cyclization at 130–140°C.
  • Key Contrasts :
    • Enhanced thermal stability due to aromatic heterocycles.
    • Reduced reactivity toward nucleophiles compared to aldehydes .

Computational Comparisons

Theoretical studies on analogs like 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one provide insights into electronic properties:

  • Methodology : DFT calculations (B3LYP/HF) with 6-31G(d,p) basis sets.
  • Findings :
    • Mulliken charge analysis shows higher electron density on the benzyloxy oxygen compared to methoxy groups.
    • HOMO-LUMO gaps: 4.8 eV (triazolone derivative) vs. ~5.2 eV (this compound analogs), indicating altered redox behavior .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Molecular Formula Key Functional Groups Melting Point (°C) Yield (%) Reference
This compound C₁₂H₁₆O₂ Aldehyde, Benzyloxy Not reported ~85* [2]
(R)-3-((4-Methoxybenzyl)oxy)butanal C₁₂H₁₆O₃ Aldehyde, Methoxy Not reported 80–94 [2]
ATB1095 C₂₃H₂₄O₃ Phenol, Benzyloxy 110–112 75 [1]

*Estimated based on analogous procedures.

Table 2. Computational Parameters (DFT)

Compound HOMO (eV) LUMO (eV) ΔE (eV) Dipole Moment (Debye) Reference
This compound* -6.2 -1.0 5.2 3.8 [3, 6]
Triazolone derivative -5.8 -1.0 4.8 4.5 [3, 6]

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